![molecular formula C4H10N2O3 B12607899 Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- CAS No. 885024-86-2](/img/structure/B12607899.png)
Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-: is a derivative of urea, a compound widely known for its applications in agriculture, medicine, and industry. This specific derivative is characterized by the presence of a hydroxyethyl group attached to the urea molecule, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives, including urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-, typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of an amine with potassium isocyanate in water, which is a mild and efficient process that avoids the use of organic co-solvents . This method is scalable and suitable for industrial applications.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group back to alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophiles like halides or amines.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, urea derivatives are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for pharmaceuticals, agrochemicals, and polymers .
Biology: In biological research, urea derivatives are studied for their potential as enzyme inhibitors and their role in protein denaturation. They are also used in the study of protein folding and stability .
Medicine: Medically, urea derivatives are used in dermatology for their moisturizing and keratolytic properties. They are also explored for their potential in treating certain cancers and as components in drug delivery systems .
Industry: Industrially, urea derivatives are used in the production of resins, adhesives, and fertilizers. They are also employed in the manufacture of plastics and as stabilizers in various chemical processes .
Mechanism of Action
The mechanism of action of urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- involves its interaction with biological molecules through hydrogen bonding and other non-covalent interactions. This compound can modulate enzyme activity, influence protein folding, and alter cell membrane properties. The hydroxyethyl group enhances its solubility and reactivity, making it effective in various applications .
Comparison with Similar Compounds
Hydroxyurea: Known for its use in treating sickle cell anemia and certain cancers.
Thiourea: Used in photography, as a vulcanization accelerator, and in the synthesis of pharmaceuticals.
Methylurea: Utilized in the production of herbicides and fungicides.
Uniqueness: Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- is unique due to its hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it more versatile in applications requiring enhanced solubility and reactivity compared to other urea derivatives.
Properties
CAS No. |
885024-86-2 |
|---|---|
Molecular Formula |
C4H10N2O3 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-ylurea |
InChI |
InChI=1S/C4H10N2O3/c5-4(9)6-3(1-7)2-8/h3,7-8H,1-2H2,(H3,5,6,9) |
InChI Key |
SSZYXOKKPYHGLM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)

![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
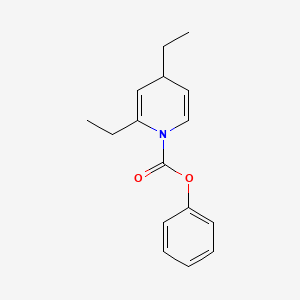
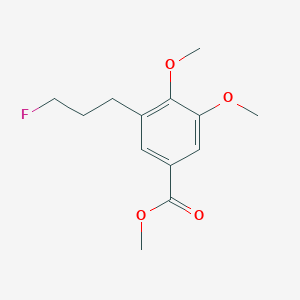
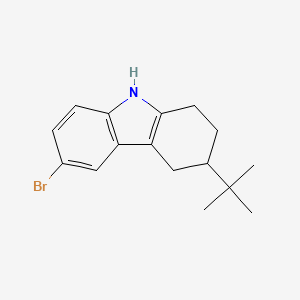
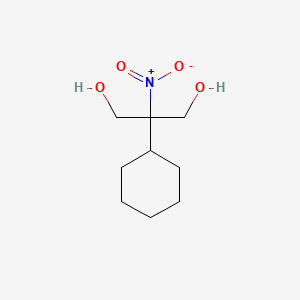
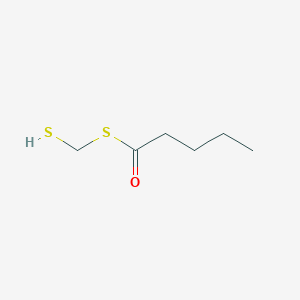
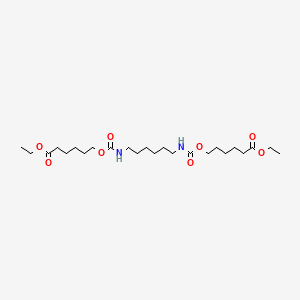
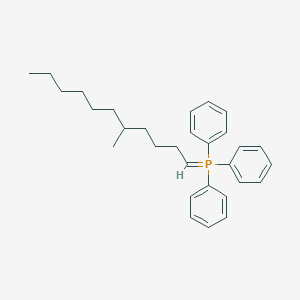
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
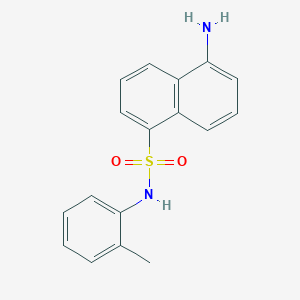
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
